molecular formula C12H15N3O B3433424 (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 291763-82-1

(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No. B3433424
M. Wt: 217.27 g/mol
InChI Key: NWICJUWRYQGPBZ-ONEGZZNKSA-N
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Description

“(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one” appears to be a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs, and a pyridine ring, which is a basic aromatic heterocycle.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a pyridine derivative in the presence of a base. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would likely show the piperazine and pyridine rings connected by a prop-2-en-1-one chain. The exact 3D conformation would depend on the specific stereochemistry of the compound.



Chemical Reactions Analysis

As an organic compound, “(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one” would be expected to undergo various chemical reactions typical of its functional groups. However, without specific information, it’s difficult to predict its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents on the piperazine and pyridine rings.


Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards of the compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound would likely involve determining its biological activity, optimizing its synthesis, and investigating its mechanism of action.


properties

IUPAC Name

(E)-1-piperazin-1-yl-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(15-8-6-13-7-9-15)4-3-11-2-1-5-14-10-11/h1-5,10,13H,6-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICJUWRYQGPBZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215445
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

CAS RN

291763-82-1
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291763-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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